molecular formula C21H23FN2O2 B5481090 N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B5481090
M. Wt: 354.4 g/mol
InChI Key: ATALAWSYENSYOO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a fluorobenzoyl group, and a dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-5-3-7-19(15(14)2)23-20(25)17-6-4-12-24(13-17)21(26)16-8-10-18(22)11-9-16/h3,5,7-11,17H,4,6,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALAWSYENSYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-N’-(4-fluorobenzoyl)thiourea: Shares a similar structure but contains a thiourea group instead of a piperidinecarboxamide group.

    N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-pyrrolidinecarboxamide: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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